N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13(25)24-8-2-3-15-5-6-16(10-17(15)24)23-21(27)20(26)22-11-14-4-7-18-19(9-14)29-12-28-18/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOWIMGIEKPJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with a benzodioxole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of Grignard reagents, followed by dehydration and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Common in modifying the benzodioxole or tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs with Tetrahydroquinoline and Benzodioxol Moieties
Quinolinyl Oxamide Derivative (QOD)
Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
- Key Features: Tetrahydroquinoline substituent: 1-methyl at the 6-position. Benzodioxol group: 5-position.
- Activity : Demonstrated falcipain-2 inhibition, a protease critical for Plasmodium falciparum survival .
- Structural Differences vs. Target Compound: QOD has a methyl group at the tetrahydroquinoline 1-position (vs. acetyl in the target). Substituent position on tetrahydroquinoline: 6-yl (QOD) vs. 7-yl (target).
N'-(3-Acetamidophenyl)-N-[2-(1-Methyl-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS 922039-50-7)
- Key Features: Tetrahydroquinoline substituent: 1-methyl at the 6-position. Additional groups: 4-methylpiperazinyl and 3-acetamidophenyl.
- Molecular Weight : 492.6 g/mol.
- Structural Differences vs. Target Compound :
- Piperazine and acetamidophenyl substituents introduce polar interactions absent in the target compound.
- Benzodioxol group is replaced with a phenylacetamide.
- Implications : The piperazine moiety may enhance solubility or receptor selectivity, while the absence of benzodioxol could reduce metabolic stability .
Ethanediamide Derivatives with Varied Substituents
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)piperazinyl]ethyl}-N’-(tetrahydrofuranmethyl)ethanediamide ()
- Key Features :
- Benzodioxol (5-position) and fluorophenyl-piperazine substituents.
- Molecular Weight: 498.55 g/mol.
- Activity: Not explicitly stated, but fluorophenyl-piperazine groups are common in CNS-targeting drugs.
- Structural Differences vs. Target Compound: Tetrahydrofuranmethyl group instead of tetrahydroquinoline. Fluorophenyl-piperazine may enhance blood-brain barrier penetration.
N-Benzyl-2-(1-Substituted-Tetrahydroisoquinolin-2-yl)acetamides ()
- Key Features: Series of tetrahydroisoquinoline derivatives with alkyl/aryl substitutions. Example: Compound 30 (1-ethyl substitution, 76% yield) vs. Compound 31 (1-propyl, 15% yield).
- Implications : Bulky substituents (e.g., propyl) reduce synthetic yields, suggesting steric hindrance during synthesis. The target compound’s acetyl group may similarly impact reaction efficiency .
Comparative Data Table
Biological Activity
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.4 g/mol |
| LogP | 2.825 |
| Polar Surface Area | 54.556 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structure includes a tetrahydroquinoline core linked to a benzodioxole moiety, which is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved via the Povarov reaction involving an aniline derivative and an aldehyde.
- Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride.
- Coupling with Benzodioxole : The benzodioxole moiety is introduced through a coupling reaction with appropriate reagents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that related tetrahydroquinoline derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and others .
The mechanism of action appears to involve modulation of key signaling pathways associated with cell survival and apoptosis. Specifically:
- Targeting Kinases and Receptors : The compound may interact with kinases involved in signal transduction pathways like the PI3K/AKT pathway.
- Inducing Apoptosis : It may influence genes regulating apoptosis, thereby promoting cancer cell death.
Other Biological Activities
In addition to anticancer effects, there is emerging evidence that this compound may possess:
- Antimicrobial Activity : Some derivatives have shown potential against various bacterial strains.
- Neuroprotective Effects : Compounds in this class are being investigated for their ability to protect neuronal cells from oxidative stress.
Case Studies
A notable study explored the structure-activity relationship (SAR) of related compounds where specific modifications led to enhanced biological activity against cancer cell lines . Another research effort highlighted the efficacy of similar compounds in modulating enzyme activity relevant to neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
